molecular formula C22H15ClN4O4 B3929656 N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-nitrophenyl)methyl]nicotinamide

N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-nitrophenyl)methyl]nicotinamide

Cat. No. B3929656
M. Wt: 434.8 g/mol
InChI Key: MANLDORUDINMCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-nitrophenyl)methyl]nicotinamide, also known as CQ2, is a chemical compound that has been widely used in scientific research. CQ2 is a derivative of chloroquine, an antimalarial drug that has been used for decades. CQ2 has been synthesized to improve the potency and selectivity of chloroquine derivatives.

Mechanism of Action

The mechanism of action of N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-nitrophenyl)methyl]nicotinamide is not fully understood, but it is believed to involve the inhibition of lysosomal acidification and the disruption of autophagy. This compound has been shown to inhibit the entry of SARS-CoV-2 into host cells by blocking the binding of the virus to the ACE2 receptor.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to have anti-inflammatory and immunomodulatory effects.

Advantages and Limitations for Lab Experiments

N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-nitrophenyl)methyl]nicotinamide has several advantages for lab experiments. This compound is relatively easy to synthesize and purify, and it has been extensively characterized. This compound has also been shown to have potent antimalarial and antiviral activity. However, this compound has some limitations for lab experiments. This compound is toxic to cells at high concentrations, and it has been shown to have off-target effects on lysosomal function and autophagy.

Future Directions

There are several future directions for the study of N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-nitrophenyl)methyl]nicotinamide. One direction is to further investigate the mechanism of action of this compound and its derivatives. Another direction is to explore the potential of this compound as a therapeutic agent for the treatment of malaria, viral infections, and cancer. Additionally, the development of novel derivatives of this compound with improved potency and selectivity is an area of active research.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely used in scientific research. This compound has potent antimalarial and antiviral activity, and it has been shown to have anti-inflammatory and immunomodulatory effects. This compound has several advantages for lab experiments, but it also has some limitations. There are several future directions for the study of this compound, including the investigation of its mechanism of action and its potential as a therapeutic agent.

Scientific Research Applications

N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-nitrophenyl)methyl]nicotinamide has been used in scientific research as a tool to study the mechanism of action of chloroquine derivatives. This compound has been shown to have potent antimalarial activity against chloroquine-resistant strains of Plasmodium falciparum. This compound has also been shown to have antiviral activity against several viruses, including SARS-CoV-2, the virus that causes COVID-19.

properties

IUPAC Name

N-[(5-chloro-8-hydroxyquinolin-7-yl)-(4-nitrophenyl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN4O4/c23-18-11-17(21(28)20-16(18)4-2-10-25-20)19(13-5-7-15(8-6-13)27(30)31)26-22(29)14-3-1-9-24-12-14/h1-12,19,28H,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MANLDORUDINMCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC(=C4C=CC=NC4=C3O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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